molecular formula C9H11N3O2 B3002003 Ethyl 1-methyl-1,6-dihydropyrrolo[2,3-C]pyrazole-5-carboxylate CAS No. 1379175-53-7

Ethyl 1-methyl-1,6-dihydropyrrolo[2,3-C]pyrazole-5-carboxylate

Cat. No.: B3002003
CAS No.: 1379175-53-7
M. Wt: 193.206
InChI Key: JKNIUZZLSHHBJB-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-1,6-dihydropyrrolo[2,3-C]pyrazole-5-carboxylate is a heterocyclic compound that features a fused ring system combining pyrrole and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-methyl-1,6-dihydropyrrolo[2,3-C]pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by cyclization with a suitable aldehyde or ketone to form the fused pyrrole ring. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalysts like acetic acid or sulfuric acid

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete cyclization

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-1,6-dihydropyrrolo[2,3-C]pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃).

Major Products

The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can introduce halogens or nitro groups.

Scientific Research Applications

Ethyl 1-methyl-1,6-dihydropyrrolo[2,3-C]pyrazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structure.

    Biology: Used in studies involving enzyme inhibition and receptor binding.

    Materials Science: Explored for its potential in organic electronics and as a building block for novel polymers.

Mechanism of Action

The mechanism by which Ethyl 1-methyl-1,6-dihydropyrrolo[2,3-C]pyrazole-5-carboxylate exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-methyl-1H-pyrrolo[2,3-C]pyrazole-5-carboxylate
  • Methyl 1-methyl-1,6-dihydropyrrolo[2,3-C]pyrazole-5-carboxylate

Uniqueness

This compound is unique due to its specific ethyl ester functional group, which can influence its solubility, reactivity, and biological activity compared to its methyl ester counterpart. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

ethyl 1-methyl-6H-pyrrolo[2,3-c]pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-3-14-9(13)7-4-6-5-10-12(2)8(6)11-7/h4-5,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNIUZZLSHHBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)N(N=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379175-53-7
Record name ethyl 1-methyl-1H,6H-pyrrolo[2,3-c]pyrazole-5-carboxylate
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